molecular formula C23H23N3O5 B1221538 7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester

7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester

Cat. No. B1221538
M. Wt: 421.4 g/mol
InChI Key: LYURDMGWTPAOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester is an indolyl carboxylic acid.

Scientific Research Applications

Synthesis and Antiviral Activity

The compound has been involved in studies related to the synthesis of novel chemical structures with potential antiviral activities. For instance, a study focused on the synthesis of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, exploring their antiviral activities against various viruses such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) virus. The study found that most of these compounds did not show significant antiviral activity, with some exceptions showing effectiveness against influenza A virus (Ivashchenko et al., 2014).

Chemical Synthesis and Derivative Studies

Various studies have been conducted on the synthesis of chemical derivatives related to this compound, exploring their potential applications. For instance, research on the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl)carbonylamino] alkanoates provided insights into the synthesis of quinoline amino acid esters, which could have implications in medicinal chemistry (Fathala & Pazdera, 2017).

Potential Pharmacological Applications

The compound's derivatives have been studied for potential pharmacological applications. For example, novel pyrrolocoumarin derivatives have been synthesized, leading to a new class of indole derivatives. These compounds are characterized for their potential medicinal properties using techniques like NMR and mass spectrometry (Traven, Suslov, & Gordeev, 2000).

properties

Product Name

7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester

Molecular Formula

C23H23N3O5

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

InChI

InChI=1S/C23H23N3O5/c1-2-29-23(28)22-21(16-9-18-19(31-13-30-18)10-17(16)24-22)25-20(27)12-26-8-7-14-5-3-4-6-15(14)11-26/h3-6,9-10,24H,2,7-8,11-13H2,1H3,(H,25,27)

InChI Key

LYURDMGWTPAOKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC3=C(C=C2N1)OCO3)NC(=O)CN4CCC5=CC=CC=C5C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester
Reactant of Route 4
7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester
Reactant of Route 5
7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
7-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxoethyl]amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid ethyl ester

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